1-Amino-7-methyl-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7-methyl-2-naphthoic acid is an organic compound belonging to the naphthoic acid family It is characterized by the presence of an amino group at the first position and a methyl group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-7-methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the nitration of 7-methyl-2-naphthoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-7-methyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-Amino-7-methyl-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the manufacture of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-amino-7-methyl-2-naphthoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
1-Amino-2-naphthoic acid: Similar structure but lacks the methyl group at the seventh position.
2-Methyl-1-naphthoic acid: Similar structure but lacks the amino group at the first position.
1-Naphthoic acid: Lacks both the amino and methyl groups.
Uniqueness: 1-Amino-7-methyl-2-naphthoic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
858022-66-9 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-amino-7-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-2-3-8-4-5-9(12(14)15)11(13)10(8)6-7/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
TWCNLFVRHUECJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.